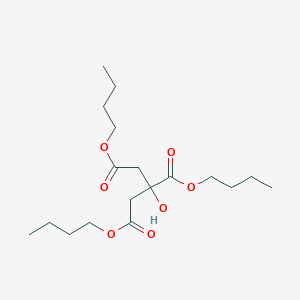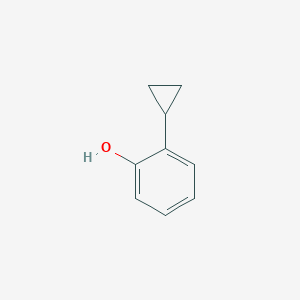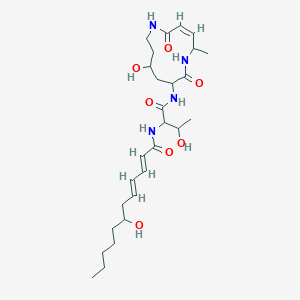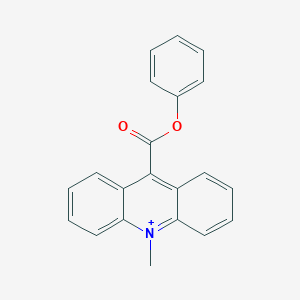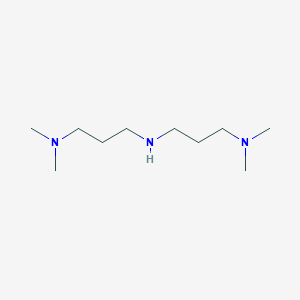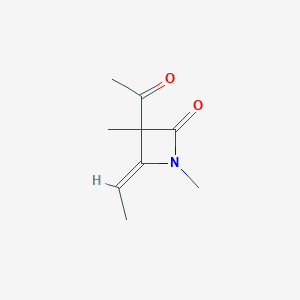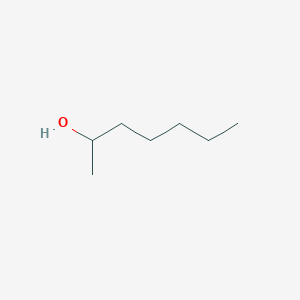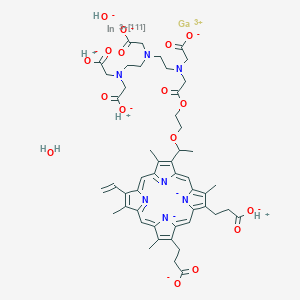
2-(3-Pyrrol-1-ylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyrrol-1-ylphenyl)acetonitrile, also known as PPA, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. PPA is a synthetic molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 2-(3-Pyrrol-1-ylphenyl)acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its ability to inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, modulate the immune system, and reduce inflammation. It has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that it is a synthetic molecule, which means that it can be produced in large quantities and is relatively inexpensive. However, one limitation of using 2-(3-Pyrrol-1-ylphenyl)acetonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-Pyrrol-1-ylphenyl)acetonitrile. One area of investigation could be to further explore its potential as a cancer treatment, either alone or in combination with other therapies. Another area of research could be to investigate its effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
2-(3-Pyrrol-1-ylphenyl)acetonitrile can be synthesized through a variety of methods, including the reaction of 3-bromoaniline with acetonitrile in the presence of a palladium catalyst. Other methods of synthesis include the use of other halogenated anilines and the use of different catalysts.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyrrol-1-ylphenyl)acetonitrile has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to modulate the immune system.
Eigenschaften
CAS-Nummer |
112575-86-7 |
|---|---|
Produktname |
2-(3-Pyrrol-1-ylphenyl)acetonitrile |
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(3-pyrrol-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-6-11-4-3-5-12(10-11)14-8-1-2-9-14/h1-5,8-10H,6H2 |
InChI-Schlüssel |
NEIWYKAHCCBBEW-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



